molecular formula C17H15N3O3 B2361531 N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899981-11-4

N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2361531
CAS RN: 899981-11-4
M. Wt: 309.325
InChI Key: VZDQCNASBWVBSO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as MNRC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Heterocyclic Systems : Research by Deady and Devine (2006) describes the synthesis of new heterocyclic systems using derivatives of naphthyridine, including those related to the compound . This study highlights the compound's versatility in creating novel chemical structures (Deady & Devine, 2006).

  • Characterization of Derivatives : A study by Özer et al. (2009) focuses on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showcasing the broad applicability of such compounds in chemical research (Özer et al., 2009).

Biological and Pharmacological Applications

  • Anticancer Activity : Vennila et al. (2020) investigated dibenzo[b,h][1,6]naphthyridinecarboxamides for their anticancer activity, demonstrating the potential of naphthyridine derivatives in therapeutic applications (Vennila et al., 2020).

  • Antidepressant Activity : Research by Mahesh et al. (2014) highlights the antidepressant activity of 1,8‐naphthyridine‐3‐carboxamides, indicating their potential as 5‐HT3 receptor antagonists (Mahesh et al., 2014).

  • Antibacterial and Antimycobacterial Properties : A study by Goněc et al. (2015) explores the antibacterial and antimycobacterial activity of naphthalene-2-carboxanilides, shedding light on the antimicrobial potential of naphthyridine derivatives (Goněc et al., 2015).

  • Corrosion Inhibition : Ansari and Quraishi (2015) investigated naphthyridine derivatives as corrosion inhibitors, demonstrating their practical applications in material science (Ansari & Quraishi, 2015).

  • Fluorescent Labeling Reagents : Nakaya et al. (1999) utilized naphthalimide derivatives for fluorescent labeling of carnitine, indicating their use in biochemical labeling and detection (Nakaya et al., 1999).

properties

IUPAC Name

N-(2-methoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20-15-11(6-5-9-18-15)10-12(17(20)22)16(21)19-13-7-3-4-8-14(13)23-2/h3-10H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDQCNASBWVBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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